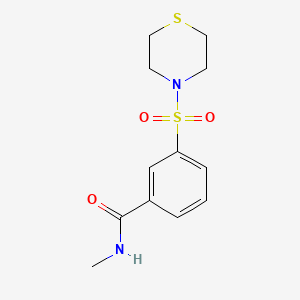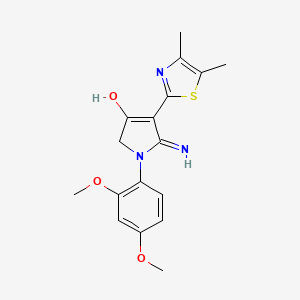![molecular formula C22H25FN2O2 B6074450 N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)
N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as AF-219, is a small molecule drug that has been developed as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in a variety of tissues, including sensory neurons, and plays a key role in pain perception and inflammation. AF-219 has been investigated for its potential use in the treatment of chronic cough, neuropathic pain, and other conditions that are associated with TRPV1 activation.
作用机制
N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide works by blocking the activity of the TRPV1 ion channel, which is involved in the perception of pain and inflammation. TRPV1 is activated by a variety of stimuli, including heat, acid, and capsaicin, and is expressed in a variety of tissues, including sensory neurons. When TRPV1 is activated, it leads to the influx of calcium ions into the cell, which can trigger pain and inflammation. By blocking the activity of TRPV1, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide is able to reduce the perception of pain and inflammation.
Biochemical and Physiological Effects
N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on pain and inflammation, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has also been shown to reduce the activity of spinal cord neurons that are involved in pain processing. In addition, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective antagonist of TRPV1, which makes it a useful tool for investigating the role of TRPV1 in pain and inflammation. N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has also been shown to have good oral bioavailability and a long half-life, which makes it suitable for use in animal models. However, there are also limitations to the use of N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide. For example, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide may have off-target effects on other ion channels, which could complicate interpretation of experimental results. In addition, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide may have limited utility in certain experimental systems, such as those that rely on the use of TRPV1 agonists.
未来方向
There are several future directions for research on N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide in the treatment of chronic cough, which is a condition that is currently difficult to treat. Another area of interest is the development of more potent and selective TRPV1 antagonists, which could have even greater therapeutic potential. In addition, there is interest in investigating the role of TRPV1 in other conditions, such as cancer and diabetes, which could lead to the development of new therapies. Overall, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide is a promising research tool that has the potential to advance our understanding of the role of TRPV1 in health and disease.
合成方法
The synthesis of N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 4-fluorobenzylamine with allyl 4-hydroxybenzoate to form the corresponding amide intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide. The synthesis of N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been reported in several publications, and the compound has been prepared using both solution-phase and solid-phase methods.
科学研究应用
N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of pain and inflammation, and has shown promising results in several different assays. In a rat model of neuropathic pain, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide was able to reduce mechanical hypersensitivity and thermal hyperalgesia. In a guinea pig model of cough, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide was able to reduce cough frequency and severity. N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has also been investigated for its potential use in the treatment of other conditions, such as osteoarthritis and inflammatory bowel disease.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(4-prop-2-enoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-2-15-27-21-9-7-20(8-10-21)24-22(26)18-11-13-25(14-12-18)16-17-3-5-19(23)6-4-17/h2-10,18H,1,11-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBJQTJTQXDYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline](/img/structure/B6074371.png)


![1-{3-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6074382.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6074391.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B6074402.png)

![ethyl 3-(2-fluorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6074415.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)

![5-hydroxy-7-oxo-6b-(4-propylphenyl)-6b,7-dihydro-11bH-indeno[1,2-b]naphtho[2,1-d]furan-11b-yl acetate](/img/structure/B6074439.png)
![5-benzyl-2-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B6074448.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)